Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol
Description
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol |
InChI |
InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2 |
InChI Key |
SZCBOVRLIDZTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their atom economy and the ability to generate diverse heterocyclic scaffolds in a single step. One common method involves the reaction of isatins, malononitrile or cyanoacetic esters, and barbituric acids under solvent-free conditions using a nanoporous solid acid catalyst like SBA-Pr-SO3H .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as sulfonic acid functionalized SBA-15, is preferred due to their reusability and efficiency. These catalysts facilitate the reaction under mild conditions, leading to high yields and environmentally benign processes .
Chemical Reactions Analysis
Diastereoselectivity in Radical Cyclization
Diastereoselectivity is influenced by reaction conditions:
-
Method A (Bu3_33SnH/AIBN) : Produces mixtures with moderate selectivity (e.g., 59/41 trans/cis) .
-
Method B (Et3_33B) : Enhances selectivity to 90/10 trans/cis due to steric effects in transition states .
-
Steric hindrance : Bulky substituents (e.g., phenyl groups) favor trans isomers by restricting conformational flexibility .
Tri(n-butyl)phosphine-Promoted Cycloaddition
An alternative route involves formal [4 + 2] cycloaddition catalyzed by tri(n-butyl)phosphine:
Table 2: Catalytic Efficiency in Cycloaddition
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Tri(n-butyl)phosphine | CHCl | 45 |
| Tri(n-butyl)phosphine | Toluene | 52 |
| Triphenylphosphine | CHCl | 0 |
Functional Group Transformations
The hydroxyl group at position 8 participates in further reactions:
-
Esterification : Reacts with acyl chlorides to form esters under basic conditions .
-
Oxidation : Converts to a ketone using Jones reagent, though over-oxidation risks exist .
Table 3: Reaction Pathways and Outcomes
| Reaction Type | Conditions | Key Product | Yield Range |
|---|---|---|---|
| Radical Bicyclization | BuSnH, AIBN, 90°C | Spirocycles with quaternary centers | 11–67% |
| [4 + 2] Cycloaddition | Tri(n-butyl)phosphine | Spiro[indoline-cyclohexane] | 45–70% |
Mechanistic Insights
Scientific Research Applications
Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrano-Dioxine Derivatives with Modified Substituents
Key Differences :
- Silicon vs. Oxygen Rings : Silicon-containing analogues (e.g., dioxasilin in ) exhibit distinct electronic properties, enhancing catalytic reactivity in cross-coupling reactions. The target compound lacks silicon, favoring biocompatibility .
- Substituent Effects : Electron-withdrawing groups (e.g., benzoyl in ) increase electrophilicity, while methoxy groups () improve stability. The target compound’s hydroxyl group enables hydrogen bonding, critical for biological interactions .
Spirocyclohexane Derivatives with Bioactivity
Comparison :
- The target compound’s pyrano-dioxine core differs from chromane or azepine systems but shares the spirocyclohexane motif, which is associated with conformational rigidity and enhanced binding to biological targets .
Carbohydrate-Derived Spiro Compounds
Data Tables
Biological Activity
Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates a tetrahydropyrano moiety and a dioxine ring. The molecular formula is , with a molecular weight of approximately 278.30 g/mol. The stereochemistry of the compound plays a significant role in its biological interactions.
Antiproliferative Activity
Recent studies have indicated that spiro compounds, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit the growth of certain tumor cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Antiproliferative Activity of Spiro Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.2 | Apoptosis induction |
| Other Spiro Compounds | Various | 10-20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study conducted by Padmaja et al., the efficacy of spiro compounds against Staphylococcus aureus was evaluated. The results indicated that this compound exhibited significant antibacterial activity with an MIC value of 32 µg/mL.
Neuroprotective Effects
Emerging research suggests neuroprotective properties for this compound. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This property may be attributed to its ability to modulate signaling pathways involved in cell survival.
Table 2: Neuroprotective Effects
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| This compound | SH-SY5Y Cells | Reduced apoptosis by 40% |
| Other Compounds | Various Models | Variable effects |
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells leading to programmed cell death.
- Antibacterial Action : It disrupts cellular integrity in bacteria and interferes with metabolic processes.
- Oxidative Stress Modulation : By scavenging free radicals and enhancing antioxidant defenses in neuronal cells.
Q & A
Q. What are common synthetic routes for constructing spirocyclic compounds like Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol?
Spirocyclic compounds are typically synthesized via cyclization reactions or domino processes. For example:
- Catalytic olefin hydroamidation (e.g., using proton-coupled electron transfer) can yield spiro structures with high diastereoselectivity (>20:1) .
- Tri(n-butyl)phosphine-promoted domino reactions enable efficient construction of spiro scaffolds by coupling isothiocyanates with cyclic ketones, achieving yields up to 78% .
Methodological Tip : Use column chromatography (e.g., hexanes/EtOAc gradients) for purification, and monitor diastereomer ratios via NMR .
Q. How can researchers confirm the structural integrity of spiro compounds using spectroscopic techniques?
Key analytical methods include:
- and NMR : Assign peaks to spiro carbons (e.g., spiro head at δ ~72 ppm in ) and verify stereochemistry through coupling constants .
- IR spectroscopy : Identify carbonyl (1690–1711 cm) and hydroxyl (3430 cm) groups .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-MS with <0.02% error) .
Q. How can reaction conditions be optimized to improve diastereoselectivity in spiro compound synthesis?
- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance nucleophilic attack, favoring specific stereoisomers .
- Catalyst choice : Tri(n-butyl)phosphine outperforms triphenylphosphine in promoting stereoselective domino reactions due to stronger nucleophilicity .
- Temperature control : Lower temperatures (e.g., 0°C) reduce epimerization during fluorination steps .
Case Study : A >20:1 diastereomer ratio was achieved using a 33% EtOAc/hexanes gradient in column chromatography .
Q. What strategies resolve contradictions in spectral data for spiro compounds?
- Differential scanning calorimetry (DSC) : Detect polymorphic impurities affecting melting points (e.g., 175–177°C vs. 260–263°C) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions (e.g., δ 7.08–7.64 ppm) .
- X-ray crystallography : Unambiguously assign stereochemistry for ambiguous spiro centers .
Example : Conflicting peaks at δ 2.12 (CH) and δ 5.17 (CH) were resolved via NOESY correlations .
Q. How do structural modifications influence the bioactivity of spiro compounds?
Q. Structure-Activity Table :
| Compound Modification | Bioactivity (MIC, µg/mL) | Target Organism |
|---|---|---|
| 8-Cyano substitution | 16 | S. aureus |
| 4-Nitrophenyl substitution | 32 | E. coli |
| Spiro head fluorination | 8 | P. aeruginosa |
Methodological Challenges
Q. What are the limitations of current synthetic methods for spiro compounds?
- Low yields : Multi-step syntheses (e.g., 3–5 steps) often result in cumulative losses (e.g., 55–65% yields) .
- Scale-up issues : Domino reactions require strict anhydrous conditions, complicating industrial adaptation .
Recommendation : Explore flow chemistry for continuous purification and reduced side reactions .
Q. How can computational tools aid in designing spiro-based inhibitors?
- Molecular docking : Predict binding affinities to targets like PARP-1 (e.g., RMSD <2.0 Å) .
- DFT calculations : Optimize spiro ring conformations to minimize steric strain .
Case Study : Docking of spiroquinazoline derivatives identified key hydrogen bonds with PPAR-1 (ΔG = −9.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
